![molecular formula C12H18Cl2N2 B2988269 2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 1187927-37-2](/img/structure/B2988269.png)
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the CAS Number: 1187927-37-2 . It has a molecular weight of 261.19 . The compound is a light grey solid .
Molecular Structure Analysis
The Inchi Code for 2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is 1S/C12H16N2.2ClH/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14;;/h1-5,10-11,13H,6-9H2;2*1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a light grey solid . It has a molecular weight of 261.19 . The compound should be stored at room temperature .科学的研究の応用
Photoluminescent Materials
- Conjugated Polymers : A study by Beyerlein & Tieke (2000) described the synthesis of π-conjugated polymers and copolymers containing 2-Phenyloctahydropyrrolo[3,4-c]pyrrole units. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films.
Electronic and Structural Properties
- Electronically Intercommunicating Iron Centers : Research by Hildebrandt, Schaarschmidt, & Lang (2011) investigated the electronic and structural properties of pyrrole derivatives. They found significant electron delocalization and reversible electrochemical properties, highlighting the potential for electronic applications.
Fluorescence and Chemical Reactivity
- Luminescent Polymers : Zhang & Tieke (2008) developed polymers containing 2-Phenyloctahydropyrrolo[3,4-c]pyrrole units that demonstrate strong fluorescence and are soluble in common organic solvents. This research (Zhang & Tieke, 2008) suggests applications in areas like sensing and bio-imaging.
- Molecular Reactivity Studies : A study by Murthy et al. (2017) focused on the synthesis and reactivity of pyrrolo[3,4-c]pyridin-1-one derivatives, providing insights into the stability and reactivity of these molecules. This work has implications for drug development and materials science.
Insecticidal Properties
- Stored-Product Protection : Boukouvala et al. (2016) explored the insecticidal effect of pyrrole derivatives, including 2-Phenyloctahydropyrrolo[3,4-c]pyrrole, against major stored-product insect species (Boukouvala et al., 2016). Their findings indicate potential applications in agricultural pest control.
Catalysis
- Palladium-Supported Catalysts : Figueira & Gomes (2015) reported the use of palladium-supported catalysts for the dehydrogenation of 2-Phenyl-1-pyrroline, a related compound, to synthesize 2-Phenylpyrrole. This process, detailed in their research (Figueira & Gomes, 2015), highlights the importance of 2-Phenyloctahydropyrrolo[3,4-c]pyrrole derivatives in catalysis and organic synthesis.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for the compound can provide more detailed safety information .
特性
IUPAC Name |
5-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14;;/h1-5,10-11,13H,6-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVBADVNKVWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

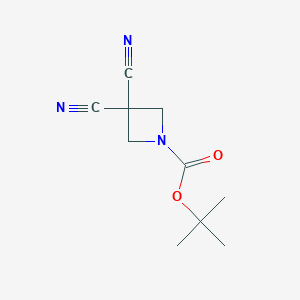
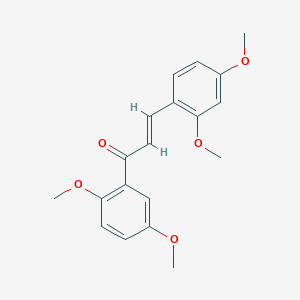

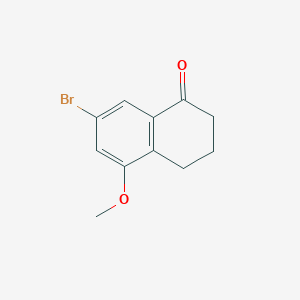
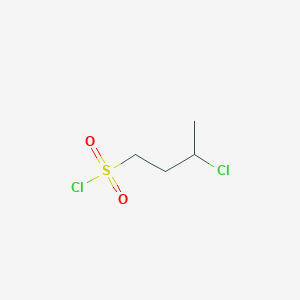
![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)

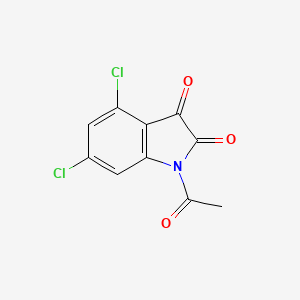
![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)
![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)